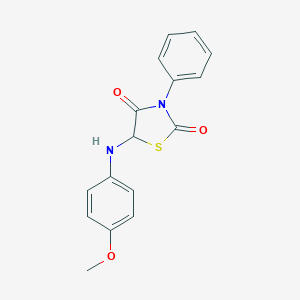
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MNPS is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine exerts its inhibitory activity on enzymes through various mechanisms. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits PDE5 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and vasodilation. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits CA by binding to the zinc ion in the active site of the enzyme, leading to the inhibition of the catalytic activity of the enzyme. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to have various biochemical and physiological effects, depending on the enzyme targeted. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to increase cGMP levels and enhance vasodilation, leading to the treatment of erectile dysfunction. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the potential treatment of cancer. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to enhance cholinergic neurotransmission, leading to potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has several advantages for lab experiments, including its high potency and selectivity for various enzymes, its fluorescent properties for imaging applications, and its potential as a lead compound for drug discovery and development. However, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
Orientations Futures
There are several future directions for 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine research, including the optimization of its pharmacokinetic properties, the development of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine-based fluorescent probes for imaging applications, and the exploration of its potential as a lead compound for drug discovery and development. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction. Overall, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has shown promising results in preclinical studies and warrants further investigation for its potential use in biomedical research.
Méthodes De Synthèse
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be synthesized through various methods, including the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a palladium catalyst. The yield of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and acetylcholinesterase (AChE). 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to have antitumor activity against various cancer cell lines. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-methyl-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
Clé InChI |
SQNKUIRADNSUJC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

